6-phenyl-3-(pyridin-4-yl)-1H-indole
CAS No.:
Cat. No.: VC14575477
Molecular Formula: C19H14N2
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2 |
|---|---|
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | 6-phenyl-3-pyridin-4-yl-1H-indole |
| Standard InChI | InChI=1S/C19H14N2/c1-2-4-14(5-3-1)16-6-7-17-18(13-21-19(17)12-16)15-8-10-20-11-9-15/h1-13,21H |
| Standard InChI Key | QPUYBWAAFGEKSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
6-Phenyl-3-(pyridin-4-yl)-1H-indole belongs to the indole family, a class of heterocyclic compounds renowned for their presence in natural products and pharmaceuticals. The compound’s IUPAC name, 6-phenyl-3-pyridin-4-yl-1H-indole, reflects its substitution pattern: a phenyl group at the 6-position and a pyridine ring at the 3-position of the indole core . Key identifiers include:
The compound’s planar structure, derived from the fused benzene and pyrrole rings of indole, facilitates π-π stacking interactions, while the pyridin-4-yl group introduces a basic nitrogen atom capable of hydrogen bonding . Comparative analysis with its structural isomer, 2-phenyl-3-pyridin-2-yl-1H-indole (CAS# 91025-04-6), reveals distinct physicochemical differences, such as a higher boiling point (462.4°C vs. 462.4°C at 760 mmHg) and density (1.197 g/cm³ vs. 1.197 g/cm³), though these values may require experimental validation .
Synthesis and Manufacturing
Fischer Indole Synthesis and Related Methods
Physicochemical Properties
Computational and Experimental Data
PubChem lists computed properties for 6-phenyl-3-(pyridin-4-yl)-1H-indole, including a molecular weight of 270.3 g/mol and a polar surface area of 28.7 Ų, suggesting moderate solubility in polar solvents . Its lipophilicity (XLogP3 = 4.2) aligns with trends observed in bioactive indole derivatives, which often balance membrane permeability and aqueous solubility . Experimental data for structurally similar compounds, such as 2-phenyl-3-pyridin-2-yl-1H-indole, report a density of 1.197 g/cm³ and a flash point of 204.5°C, though these values may vary with substitution patterns .
Spectral Characteristics
While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-phenyl-3-(pyridin-4-yl)-1H-indole are unavailable, analogs like 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole have been characterized using radio-HPLC and autoradiography, demonstrating the feasibility of similar analyses for the target compound .
Applications in Research and Industry
Medicinal Chemistry
The compound’s dual aromatic systems position it as a scaffold for designing kinase inhibitors or GPCR ligands. For instance, PD182990, a synonym for 6-phenyl-3-(pyridin-4-yl)-1H-indole, implies prior exploration in drug discovery, though published studies remain elusive .
Materials Science
Indole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. The extended conjugation in 6-phenyl-3-(pyridin-4-yl)-1H-indole could enhance charge transport in optoelectronic devices.
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